molecular formula C44H42Cl2F3IrNO3P3S B12762384 (IrCl2(MeCN)(PPP))(OTf) CAS No. 207747-29-3

(IrCl2(MeCN)(PPP))(OTf)

Cat. No.: B12762384
CAS No.: 207747-29-3
M. Wt: 1077.9 g/mol
InChI Key: UWYFNJWIROJVDC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The octahedral geometry is stabilized by two chloride ligands, one acetonitrile (MeCN) molecule, and a PPP ligand occupying three coordination sites, with triflate serving as a non-coordinating counterion . The PPP ligand’s strong σ-donor and π-acceptor properties enhance the metal center’s stability and tune its electronic properties, making this complex suitable for redox-active processes. Spectroscopic characterization (e.g., ¹H NMR, IR) confirms the ligand arrangement and dynamic behavior in solution, particularly the lability of the MeCN ligand .

Properties

CAS No.

207747-29-3

Molecular Formula

C44H42Cl2F3IrNO3P3S

Molecular Weight

1077.9 g/mol

IUPAC Name

acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate;dichloride

InChI

InChI=1S/C41H39P3.C2H3N.CHF3O3S.2ClH.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-3;2-1(3,4)8(5,6)7;;;/h2-31H,32-34H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3

InChI Key

UWYFNJWIROJVDC-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Ir+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (IrCl2(MeCN)(PPP))(OTf) typically involves the reaction of iridium chloride with acetonitrile and a tridentate phosphine ligand (PPP). The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (IrCl2(MeCN)(PPP))(OTf) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (IrCl2(MeCN)(PPP))(OTf) can undergo oxidation reactions, where the iridium center is oxidized to a higher oxidation state.

    Reduction: The compound can also participate in reduction reactions, where the iridium center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (IrCl2(MeCN)(PPP))(OTf) is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions. Its unique coordination environment allows for selective and efficient catalysis.

Biology

While direct biological applications are limited, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules and pharmaceuticals.

Medicine

Research is ongoing to explore the potential of iridium complexes, including (IrCl2(MeCN)(PPP))(OTf), in medicinal chemistry. These compounds may exhibit anticancer properties and are being investigated for their ability to interact with biological targets.

Industry

In the industrial sector, (IrCl2(MeCN)(PPP))(OTf) is used in the production of fine chemicals and advanced materials. Its catalytic properties are valuable in processes that require high efficiency and selectivity.

Mechanism of Action

The mechanism by which (IrCl2(MeCN)(PPP))(OTf) exerts its effects is primarily through its role as a catalyst. The iridium center can undergo various oxidation and reduction states, facilitating electron transfer and bond formation in catalytic cycles. The tridentate phosphine ligand (PPP) stabilizes the complex and enhances its reactivity.

Comparison with Similar Compounds

Structural and Geometric Comparisons
Compound Metal Ligands Geometry Key Features Reference
(IrCl₂(MeCN)(PPP))(OTf) Ir(III) Cl⁻, MeCN, PPP Octahedral PPP stabilizes via strong Ir–P bonds; labile MeCN allows ligand substitution.
Mn(bpy-CONHMe)(CO)₃(MeCN) Mn(I) bpy-CONHMe, CO, MeCN Facial octahedral CO ligands enhance π-backbonding; amide group influences second-sphere interactions.
Fe(OTf)(LN2S) Fe(II) LN2S (macrocyclic), OTf⁻ Distorted octahedral Macrocyclic ligand induces ligand-field distortion; reversible OTf/MeCN substitution.
[Ni(CO)₃(MeCN)(OTf)] Ni(II) CO, MeCN, OTf⁻ Square planar CO ligands dominate electronic structure; OTf⁻ weakly coordinates.

Key Insights :

  • Metal Center Influence : Ir(III) complexes exhibit higher oxidation-state stability compared to Mn(I) or Fe(II) analogs, reducing susceptibility to redox decomposition .
  • Ligand Effects : The PPP ligand in the Ir complex provides stronger steric and electronic stabilization than bpy or macrocyclic ligands in Mn/Fe analogs, suppressing ligand dissociation .
  • Ligand Lability : MeCN substitution is common across these complexes but occurs more readily in Fe(II) systems due to weaker metal–ligand bonds .
Electronic and Spectroscopic Properties
  • IR Spectroscopy : The Ir complex lacks CO ligands, unlike Mn and Ni analogs, which show ν(CO) stretches at 1900–2100 cm⁻¹. Instead, its IR spectrum features PPP-based P–Ir vibrations and Cl⁻/MeCN stretches .
  • NMR Dynamics : The Ir complex’s ³¹P NMR reveals rigid PPP coordination, contrasting with fluxional behavior in Fe(II) macrocyclic complexes .
  • Mössbauer Spectroscopy : Fe(II) complexes (e.g., 2(OTf) ) show isomer shifts (δ = 0.8–1.0 mm/s) indicative of low-spin states, while Ir(III) systems are diamagnetic, simplifying NMR analysis .
Stability and Reactivity
  • Thermal Stability : The Ir complex retains its structure up to 150°C, outperforming Fe(II) analogs (decomposition at ~100°C) due to stronger Ir–P bonds .
  • Solution Behavior : In MeCN, triflate dissociation occurs in Fe(II) complexes (e.g., 2(OTf)2(MeCN) ), whereas the Ir complex maintains its cationic structure unless exposed to stronger ligands .
Catalytic Performance
  • Hydrogenation : The Ir complex shows superior activity in asymmetric hydrogenation compared to Mn analogs, attributed to PPP’s chiral environment .
  • Photocatalysis : Fe(II) and Mn(I) complexes are more photoactive due to accessible d–d transitions, whereas the Ir complex’s applications focus on thermal catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.